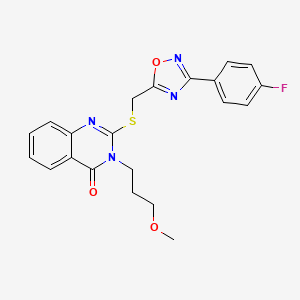

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Beschreibung

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one features a quinazolin-4(3H)-one core, a heterocyclic scaffold widely recognized for its pharmacological versatility . Key structural modifications include:

- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at position 3, linked via a methylthio bridge to the quinazolinone core.

- A 3-methoxypropyl chain at position 3 of the quinazolinone, which may enhance solubility and modulate pharmacokinetics.

The fluorophenyl group is a common pharmacophore in antimicrobial and kinase-inhibiting agents, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions .

Eigenschaften

IUPAC Name |

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c1-28-12-4-11-26-20(27)16-5-2-3-6-17(16)23-21(26)30-13-18-24-19(25-29-18)14-7-9-15(22)10-8-14/h2-3,5-10H,4,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFJMGSJSFVCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the fluorophenyl group: This step might involve a nucleophilic substitution reaction.

Formation of the quinazolinone core: This can be synthesized through a condensation reaction involving anthranilic acid derivatives.

Thioether linkage formation: This step involves the reaction of a thiol with a suitable electrophile.

Introduction of the methoxypropyl group: This can be achieved through an alkylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

Reduction: Reduction reactions might target the oxadiazole ring or the quinazolinone core.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Reduced quinazolinone derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a quinazolin-4(3H)-one core linked to a 1,2,4-oxadiazole moiety and a thioether group. The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by purification through crystallization or chromatography. The molecular formula is , with a molecular weight of 474.51 g/mol.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of quinazolinone derivatives against various cancer cell lines. For instance, in vitro studies demonstrated that derivatives like BIQO-19 , a related quinazolinone compound, exhibited significant growth inhibition against non-small cell lung cancer (NSCLC) cells with IC50 values in the micromolar range.

A comparison of various quinazolinone derivatives reveals that those with additional oxadiazole rings tend to exhibit enhanced biological activity. The following table summarizes the antiproliferative effects of selected compounds:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| BIQO-19 | 10 | NSCLC | EGFR Inhibition |

| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |

| A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |

Case Studies and Research Findings

Research has consistently shown that quinazolinone derivatives possess a wide array of biological activities:

- A study on a series of quinazolinones demonstrated potent cytotoxicity against various cancer cell lines including MCF-7 and HT-29, with some compounds achieving IC50 values as low as 10 µM.

- Another investigation revealed that quinazolinones could act as effective anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines.

Wirkmechanismus

The mechanism of action of “2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related derivatives:

Key Findings:

Structural Influences on Bioactivity: The target compound’s 1,2,4-oxadiazole moiety may confer greater metabolic stability compared to triazole or thiazole analogs, as oxadiazoles are less prone to enzymatic degradation .

Antimicrobial Potential: Fluorophenyl-substituted compounds (e.g., 3d in ) exhibit strong antifungal activity against C. The target compound’s fluorophenyl-oxadiazole group may enhance membrane penetration in Gram-negative bacteria, as seen in other fluorinated quinazolinones .

Kinase Inhibition: Quinazolinones with pyrazolo-pyrimidine substituents () are patented as PI3K inhibitors.

Cytotoxicity Trade-offs: While reports cytotoxicity in quinazolinones at low concentrations (10–100 μM), the target compound’s 3-methoxypropyl chain could mitigate this by reducing cellular uptake or metabolic activation .

Biologische Aktivität

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a hybrid molecule that combines features of oxadiazoles and quinazolines, both of which are known for their diverse biological activities. The incorporation of a 4-fluorophenyl moiety and a methoxypropyl group enhances its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline moieties. For instance, a related study demonstrated that quinazoline derivatives exhibited significant antiproliferative effects against various cancer cell lines, with some compounds achieving GI50 values as low as 1.16 µM against BRAF V600E mutant cells .

Key Findings:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .

- In Vitro Studies: The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Antimicrobial Activity

The 1,3,4-oxadiazole ring has been associated with broad-spectrum antimicrobial activity. Compounds featuring this scaffold have shown effectiveness against various bacterial strains, including resistant strains such as MRSA .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 1 | |

| Compound B | Escherichia coli | 2 | |

| Compound C | MRSA | 0.25 |

Anti-inflammatory Activity

Compounds derived from oxadiazoles have also been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Research Insights:

- Cytokine Inhibition: Studies indicate that oxadiazole derivatives can reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases .

Case Studies

-

Case Study on Anticancer Activity:

A recent study synthesized a series of quinazoline derivatives with oxadiazole components. Among these, one derivative showed a significant reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg . -

Case Study on Antimicrobial Effects:

In another study, derivatives were tested against clinical isolates of MRSA. The most potent derivative exhibited an MIC value significantly lower than standard antibiotics, indicating its potential as a new therapeutic agent against resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.